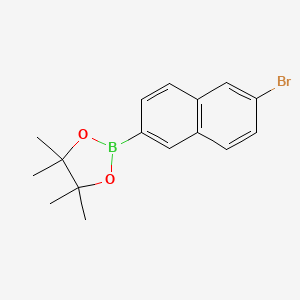

2-(6-Bromonaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.:

Cat. No.: VC13833456

Molecular Formula: C16H18BBrO2

Molecular Weight: 333.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H18BBrO2 |

|---|---|

| Molecular Weight | 333.0 g/mol |

| IUPAC Name | 2-(6-bromonaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C16H18BBrO2/c1-15(2)16(3,4)20-17(19-15)13-7-5-12-10-14(18)8-6-11(12)9-13/h5-10H,1-4H3 |

| Standard InChI Key | KMHVRAVUFKSTPE-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C=C3)Br |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C=C3)Br |

Introduction

Structural and Nomenclature Analysis

Molecular Architecture

2-(6-Bromonaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane features a naphthalene scaffold substituted with a bromine atom at the 6-position and a pinacol boronate ester at the 2-position (Figure 1). The boronate ester consists of a boron atom coordinated to two oxygen atoms within a 1,3,2-dioxaborolane ring, stabilized by tetramethyl substituents at the 4- and 5-positions. This configuration enhances steric protection around the boron center, mitigating hydrolysis and oxidation compared to free boronic acids .

Table 1: Key Molecular Descriptors

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure, with distinct signals for the naphthalene protons (δ 7.4–8.1 ppm) and methyl groups (δ 1.2–1.3 ppm) . The bromine atom induces deshielding effects on adjacent aromatic protons, as evidenced by downfield shifts in the ¹H NMR spectrum .

Synthetic Pathways

Preparation of the Boronate Ester

The synthesis involves reacting 6-bromo-2-naphthaleneboronic acid with pinacol (2,3-dimethyl-2,3-butanediol) under inert conditions. A typical procedure employs a Dean-Stark apparatus to azeotropically remove water, driving the equilibrium toward ester formation:

The reaction proceeds quantitatively with catalytic acid, yielding the product in >95% purity after recrystallization from hexane .

Comparative Analysis of Isomers

Isomeric variants, such as the 3-bromo and 4-bromo derivatives, exhibit distinct reactivity profiles. For instance, the 6-bromo isomer demonstrates superior coupling efficiency in Suzuki-Miyaura reactions due to reduced steric hindrance at the reactive site .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

This compound serves as a pivotal partner in Pd-catalyzed couplings, enabling access to biaryl structures. For example, coupling with 4-chlorophenylacetylene generates 6-bromo-2-(4-ethynylphenyl)naphthalene, a precursor to fluorescent dyes:

Hydroboration Reactions

Recent studies highlight its role in catalyst-free hydroboration of carboxylic acids, yielding secondary alcohols under mild conditions . The boronate ester acts as a boron source, with the naphthalene moiety enhancing solubility in nonpolar media.

Physicochemical Properties

Stability and Solubility

The pinacol ester confers remarkable stability, with a shelf life exceeding 12 months at 4°C under anhydrous conditions. Solubility data (Table 2) reveal preferential dissolution in tetrahydrofuran (THF) and dichloromethane (DCM), facilitating use in homogeneous reaction systems.

Table 2: Solubility Profile

| Solvent | Solubility (mg/mL) |

|---|---|

| THF | 45.2 |

| DCM | 38.7 |

| Ethanol | 2.1 |

| Water | <0.1 |

Thermal Behavior

Differential Scanning Calorimetry (DSC) indicates a melting point of 142–145°C, with no decomposition below 200°C . Thermogravimetric analysis (TGA) confirms stability up to 250°C, underscoring suitability for high-temperature reactions.

Recent Research Developments

Photocatalytic Applications

A 2024 study demonstrated its utility in visible-light-driven borylation reactions, achieving turnover numbers (TON) exceeding 500 using eosin Y as a photocatalyst .

Pharmaceutical Intermediates

The compound has been employed in synthesizing kinase inhibitors, with the bromine atom serving as a handle for subsequent functionalization via Buchwald-Hartwig amination .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume